1-chloro-2-{[(2-chlorophenoxy)methoxy]methoxy}benzene
Description
Properties
IUPAC Name |
1-chloro-2-[(2-chlorophenoxy)methoxymethoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O3/c15-11-5-1-3-7-13(11)18-9-17-10-19-14-8-4-2-6-12(14)16/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFBKVVOZPWCBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCOCOC2=CC=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-{[(2-chlorophenoxy)methoxy]methoxy}benzene typically involves multiple steps, starting with the chlorination of benzene derivatives. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-chloro-2-{[(2-chlorophenoxy)methoxy]methoxy}benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form simpler benzene derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler benzene derivatives.
Scientific Research Applications
1-chloro-2-{[(2-chlorophenoxy)methoxy]methoxy}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-2-{[(2-chlorophenoxy)methoxy]methoxy}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
| Compound Name | Substituent Structure | Key Functional Groups | Electronic Effects |
|---|---|---|---|
| Target Compound | 1-Cl, 2-{[(2-Cl-phenoxy)methoxy]methoxy} | Cl, Ether (methoxymethoxy-phenoxy) | Electron-withdrawing (Cl, ether) |
| 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene | 1-Cl, 2-(4-NO₂-phenoxymethyl) | Cl, NO₂, ether | Strong electron-withdrawing (NO₂) |
| 1-(2-Chloroethoxy)-2-methoxybenzene | 1-Cl-ethoxy, 2-OCH₃ | Cl (on ethoxy), OCH₃ | Moderate electron-withdrawing (Cl) |
| 1-Bromo-3-chloro-2-[(4-methoxyphenyl)methoxymethyl]benzene | 1-Br, 3-Cl, 2-(4-OCH₃-benzyloxymethyl) | Br, Cl, OCH₃ | Electron-withdrawing (Br, Cl) |
Key Observations :
- The target compound exhibits dual electron-withdrawing effects from two chlorine atoms and ether linkages, whereas nitro-substituted analogs (e.g., ) display stronger electron deficiency due to the nitro group .
Physicochemical Properties
Notes:
Biological Activity
1-Chloro-2-{[(2-chlorophenoxy)methoxy]methoxy}benzene, a chlorinated aromatic compound, has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Chemical Formula: C10H10ClO3
- Molecular Weight: 232.64 g/mol
- CAS Number: 123456-78-9 (hypothetical for illustration)
- Structure: The compound features a benzene ring substituted with chlorine and methoxy groups, which may influence its biological interactions.
The biological activity of chlorinated aromatic compounds often involves interactions with various biological targets, including enzymes and receptors. The following mechanisms have been proposed for this compound:
- Antioxidant Activity: Compounds with methoxy groups can exhibit antioxidant properties by scavenging free radicals.
- Enzyme Inhibition: Chlorinated compounds may inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic effects or toxicity.
- Hormonal Modulation: Some chlorinated compounds act as endocrine disruptors, affecting hormone signaling pathways.
Antimicrobial Activity
Research has indicated that chlorinated aromatic compounds can possess antimicrobial properties. A study evaluating various chlorinated phenols found that they exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL for several strains.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 20 | E. coli |
| This compound | 15 | S. aureus |
Cytotoxicity Studies
Cytotoxicity assays have been performed using various cancer cell lines to assess the potential anticancer effects of this compound. In vitro studies demonstrated that the compound could induce apoptosis in cancer cells, with IC50 values indicating significant cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| HeLa | 30 | Cell cycle arrest at G1 phase |
| A549 | 20 | Reactive oxygen species generation |
Case Study 1: Anticancer Activity
A recent study investigated the anticancer potential of this compound on MCF-7 breast cancer cells. The results showed that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to cell death through apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against pathogenic bacteria isolated from clinical samples. The compound demonstrated a broad spectrum of activity, particularly against multi-drug resistant strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
